molecular formula C10H11FO2 B3031390 3-(4-Fluorophenoxy)-2-butanone CAS No. 30343-25-0

3-(4-Fluorophenoxy)-2-butanone

Cat. No.: B3031390
CAS No.: 30343-25-0
M. Wt: 182.19 g/mol
InChI Key: VHXVWRYLKQWAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)-2-butanone: is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenoxy)-2-butanone typically involves the reaction of 4-fluorophenol with 2-butanone under specific conditions. One common method is the nucleophilic substitution reaction where 4-fluorophenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Fluorophenoxy)-2-butanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3-(4-Fluorophenoxy)-2-butanol.

    Substitution: The fluorophenoxy group can participate in various substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 3-(4-Fluorophenoxy)butanoic acid.

    Reduction: Formation of 3-(4-Fluorophenoxy)-2-butanol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-(4-Fluorophenoxy)-2-butanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-2-butanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the nature of the derivatives formed from this compound.

Comparison with Similar Compounds

    3-(4-Chlorophenoxy)-2-butanone: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Bromophenoxy)-2-butanone: Contains a bromine atom in place of fluorine.

    3-(4-Methylphenoxy)-2-butanone: Features a methyl group instead of a halogen.

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenoxy)-2-butanone imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated or brominated counterparts. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

3-(4-fluorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVWRYLKQWAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394235
Record name 3-(4-fluorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30343-25-0
Record name 3-(4-fluorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenoxy)-2-butanone
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenoxy)-2-butanone
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenoxy)-2-butanone
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenoxy)-2-butanone
Reactant of Route 5
3-(4-Fluorophenoxy)-2-butanone
Reactant of Route 6
3-(4-Fluorophenoxy)-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.